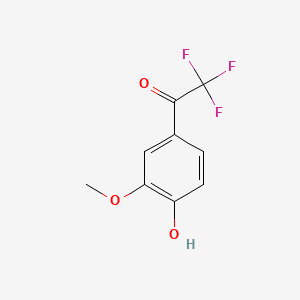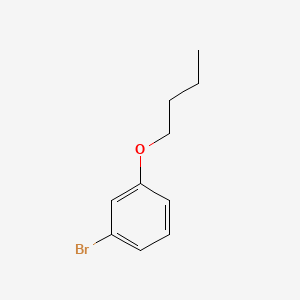
1,1'-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . For this specific compound, 2,5-hexanedione can be used as the starting material, reacting with methylamine to yield the desired product.
Industrial Production Methods
Industrial production of 1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce 1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diol.
Applications De Recherche Scientifique
1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(4-Methyl-1H-pyrazole-3,5-diyl)diethanone: This compound has a similar structure but contains a pyrazole ring instead of a pyrrole ring.
1,1’-(3,5-Dimethyl-1H-pyrrole-2,4-diyl)diethanone: Another derivative with different substitution patterns on the pyrrole ring.
Uniqueness
1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
169467-63-4 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.192 |
Nom IUPAC |
1-(1-acetyl-4-methylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6-4-10(8(3)12)5-9(6)7(2)11/h4-5H,1-3H3 |
Clé InChI |
VSRLKAIKTUAYPV-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=C1C(=O)C)C(=O)C |
Synonymes |
1H-Pyrrole, 1,3-diacetyl-4-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6R,7S)-3,7-diamino-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B573268.png)
![Carbamic acid, [4-[[(aminoiminomethyl)thio]methyl]-4,5-dihydro-2-thiazolyl]-, 1,1-dimethylethyl](/img/no-structure.png)


![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-ol](/img/structure/B573275.png)


